
3-Bromomethyl-5-methylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromomethyl-5-methylpyridine hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including rupatadine, which is used to treat allergic rhinitis and urticaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine. One common method is the treatment of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride, yielding the desired product in a 50% yield. The yield can be increased to 68% with the addition of azobisisobutyronitrile .
Another method involves using 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and suitable for large-scale industrial production. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. The final step involves bromination with hydrobromic acid in xylene .
Industrial Production Methods
For industrial production, the method using 5-methylnicotinic acid is preferred due to its simplicity, efficiency, and environmental friendliness. The overall yield of this method is approximately 65.9% .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methylpyridine derivatives.
Applications De Recherche Scientifique
3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for various biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloromethyl-5-methylpyridine hydrochloride
- 3-Iodomethyl-5-methylpyridine hydrochloride
- 3-Methyl-5-methylpyridine hydrochloride
Uniqueness
3-Bromomethyl-5-methylpyridine hydrochloride is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents, providing a versatile platform for chemical modifications .
Propriétés
Numéro CAS |
182354-92-3 |
|---|---|
Formule moléculaire |
C7H9BrClN |
Poids moléculaire |
222.51 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
Clé InChI |
CWGKYGCSPOSSTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


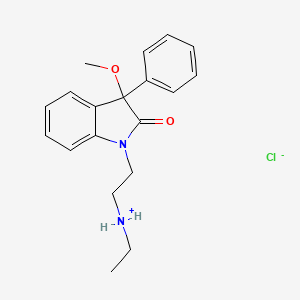
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
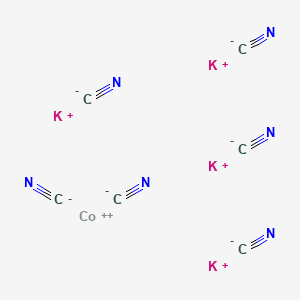


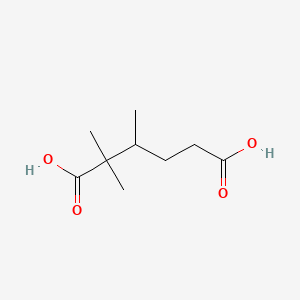

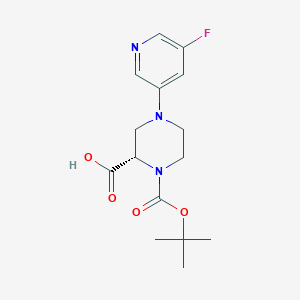

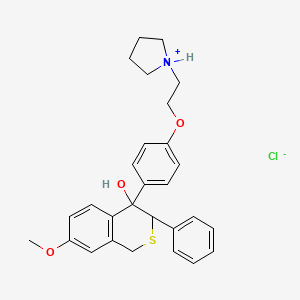
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
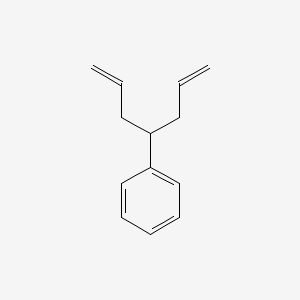

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
